molecular formula C9H10FNO B1380411 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1547037-42-2

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B1380411
CAS No.: 1547037-42-2
M. Wt: 167.18 g/mol
InChI Key: KCQUZQKHNJYTTE-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound with the molecular formula C9H10FNO It is characterized by a benzoxazepine ring structure with a fluorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with 2-fluorobenzaldehyde in the presence of a suitable catalyst to form the benzoxazepine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazepine oxides, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1,4-benzoxazepine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

The presence of the fluorine atom in 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine imparts unique properties, such as increased stability and specific biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-2-1-3-9-7(8)6-11-4-5-12-9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQUZQKHNJYTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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